molecular formula C8H9N3O3S B3170532 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 944511-42-6

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B3170532
CAS RN: 944511-42-6
M. Wt: 227.24 g/mol
InChI Key: KFAWSZPUJPAVFM-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It is known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, they can be synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with suitable solvent, then cyclized with thiourea at reflux temperature in methanol . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo various chemical reactions. For instance, they can react with hydrazonoyl chloride derivatives to form targeted 1,3,4-thiadiazolyl derivatives .

Scientific Research Applications

Heterocyclic Scaffolds in Medicinal Chemistry

1,3,4-Thiadiazole derivatives, including compounds like 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, serve as key heterocyclic scaffolds in medicinal chemistry due to their broad pharmacological potential. They are recognized for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This wide spectrum of biological activities is attributed to the thiadiazole core's ability to undergo chemical modifications, enhancing interactions with various enzymes and receptors. Such compounds are crucial in the development of new drug-like molecules, with a particular emphasis on their role as bioisostere for carboxylic, amide, and ester groups which are often involved in hydrogen bonding interactions crucial for pharmacological activity (Lelyukh, 2019).

Pharmacological Activities of Thiadiazole Derivatives

Thiadiazole derivatives have gained significant importance due to their extensive pharmacological activities. The toxophoric N2C2S moiety present in these compounds is believed to be a key factor behind their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. This highlights the versatility of thiadiazole-based compounds in drug discovery and design, offering a broad platform for the synthesis of biologically active molecules with potential therapeutic applications (Mishra et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids like this compound on biocatalysts, particularly in microbial fermentation processes, is a significant area of research. Understanding the inhibitory effects of carboxylic acids on microbes is crucial for optimizing the production of biorenewable chemicals. Studies focus on the mechanisms through which these acids affect microbial cell membranes and internal pH, influencing the robustness of production strains. Insights into overcoming these inhibitory effects are vital for advancing microbial production technologies for biorenewable chemicals (Jarboe et al., 2013).

Future Directions

1,3,4-Thiadiazole derivatives have shown promise in various areas of medicinal chemistry due to their wide range of biological activities. Future research could focus on further exploring their potential uses and developing new derivatives with enhanced properties .

properties

IUPAC Name

1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c1-4-9-10-8(15-4)11-3-5(7(13)14)2-6(11)12/h5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAWSZPUJPAVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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